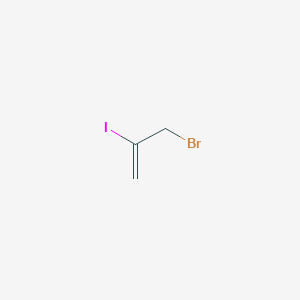

3-Bromo-2-iodoprop-1-ene

Descripción

Propiedades

IUPAC Name |

3-bromo-2-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrI/c1-3(5)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYSHIRLGOXFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516628 | |

| Record name | 3-Bromo-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85970-82-7 | |

| Record name | 3-Bromo-2-iodoprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Iodoprop 1 Ene

Nucleophilic Substitution Reactions of 3-Bromo-2-iodoprop-1-ene Analogs

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. In haloalkenes, the carbon-halogen bond is the site of this transformation.

Carbon-Halogen Bond Cleavage in Haloalkenes

The carbon-halogen (C-X) bond in haloalkenes is polarized due to the higher electronegativity of the halogen atom compared to the carbon atom. ncert.nic.inlibretexts.org This polarization results in a partial positive charge on the carbon atom and a partial negative charge on the halogen atom, making the carbon susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org The strength of the C-X bond is a critical factor influencing its cleavage. Generally, the bond strength decreases as we move down the halogen group in the periodic table. libretexts.org Consequently, the carbon-iodine (C-I) bond is weaker and more easily broken than the carbon-bromine (C-Br) bond, which in turn is weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. libretexts.org

In a molecule like this compound, the presence of both a C-Br and a C-I bond introduces selectivity in bond cleavage. The weaker C-I bond is expected to be more reactive towards nucleophilic attack. The nature of the carbon atom to which the halogen is attached (primary, secondary, or tertiary) also plays a significant role in the reaction mechanism, which can proceed through either an SN1 or SN2 pathway. libretexts.orglibretexts.org The SN2 mechanism is a single-step process favored for primary and secondary haloalkanes, while the SN1 mechanism is a two-step process involving a carbocation intermediate and is favored for tertiary haloalkanes. libretexts.orglibretexts.org

Regioselectivity and Stereochemical Outcomes in Substitution Processes

Regioselectivity refers to the preference for a reaction to occur at one particular site in a molecule over other possible sites. In the context of nucleophilic substitution on a dihalogenated propene, regioselectivity would dictate which of the two halogen atoms is preferentially replaced. Given the weaker C-I bond, nucleophilic substitution on this compound would likely occur at the carbon bearing the iodine atom.

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is another crucial aspect of these reactions. The stereochemical outcome of a substitution reaction depends on the mechanism. SN2 reactions proceed with an inversion of stereochemistry at the reaction center. libretexts.org In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to a racemic mixture of products, meaning both possible stereoisomers are formed. vaia.com The specific stereochemistry of the starting material and the reaction conditions will ultimately determine the stereochemical fate of the product. khanacademy.org

Elimination Reactions of Halogenated Propenes

Elimination reactions are another major pathway for haloalkanes and haloalkenes, often competing with nucleophilic substitution. byjus.com These reactions involve the removal of atoms or groups from adjacent carbon atoms to form a double or triple bond. libretexts.org

E1 and E2 Pathways for Halogenated Alkenes

Similar to nucleophilic substitution, elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.comlibretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. libretexts.orgchemguide.uk This pathway is favored by strong bases and is sensitive to the stereochemistry of the substrate, requiring an anti-periplanar arrangement of the proton and the leaving group. youtube.com

The E1 mechanism , on the other hand, is a two-step process. byjus.comyoutube.com The first step is the slow, rate-determining departure of the leaving group to form a carbocation intermediate. youtube.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. youtube.com This pathway is favored for tertiary and secondary haloalkanes, particularly in the presence of a weak base and a good ionizing solvent. libretexts.org

The choice between the E1 and E2 pathways for a halogenated alkene depends on factors such as the structure of the alkene, the strength of the base, and the reaction conditions. libretexts.org

Factors Influencing Elimination versus Substitution Reaction Pathways

The competition between substitution and elimination reactions is a central theme in the chemistry of haloalkanes and their derivatives. libretexts.orgchemguide.co.uk Several factors influence whether a given substrate will undergo substitution or elimination. chemguide.co.uk

| Factor | Favors Substitution | Favors Elimination |

| Type of Haloalkane | Primary halides primarily undergo substitution. chemguide.co.uk | Tertiary halides predominantly undergo elimination. chemguide.co.uk Secondary halides can undergo both. chemguide.co.uk |

| Base/Nucleophile Strength | Strong, but not sterically hindered, nucleophiles favor SN2. Weak nucleophiles favor SN1. libretexts.org | Strong, sterically hindered bases favor E2 elimination. libretexts.org |

| Solvent | Polar aprotic solvents favor SN2 reactions. Polar protic solvents favor SN1 reactions. libretexts.org | Less polar solvents can favor elimination. Ethanol, for instance, encourages elimination. chemguide.co.uk |

| Temperature | Lower temperatures generally favor substitution. | Higher temperatures favor elimination as it is entropically favored. chemguide.co.uk |

| Concentration | Higher concentrations of a strong base favor E2 elimination. chemguide.co.uk |

For a molecule like this compound, the reaction outcome will be a delicate balance of these factors. The primary nature of the carbon bearing the bromine suggests a propensity for SN2, while the vinylic nature of the carbon-iodine bond might lead to different reactivity patterns. The choice of base and reaction conditions will be paramount in directing the reaction towards a desired substitution or elimination product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. kubikat.orgrhhz.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper. rhhz.net

For a substrate like this compound, the differential reactivity of the C-Br and C-I bonds can be exploited in sequential cross-coupling reactions. The more reactive C-I bond can be selectively coupled with one organometallic reagent, followed by the coupling of the C-Br bond with a different partner. This sequential approach allows for the controlled and efficient synthesis of complex molecular architectures. Various named cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Stille couplings, could potentially be employed, each with its own specific set of reagents and conditions. rhhz.net The choice of catalyst and ligands is crucial in controlling the selectivity and efficiency of these transformations. For instance, copper-catalyzed cross-coupling reactions have been developed for the formation of bonds with various functional groups. rsc.org Furthermore, sequential cross-coupling reactions using bis(iodozincio)methane have been demonstrated, highlighting the potential for connecting two different electrophiles. nih.gov

Palladium-Catalyzed Coupling with Dihaloalkenes

Palladium catalysis is a cornerstone of modern C-C bond formation, and its application to dihaloalkenes like this compound is well-established. Various named reactions, including Negishi, Suzuki, Stille, and Heck couplings, can be employed to functionalize the vinylic scaffold. The choice of reaction depends on the desired coupling partner and the specific reaction conditions required.

The Negishi coupling reaction, which pairs organic halides with organozinc reagents, is a powerful tool for creating carbon-carbon bonds. wikipedia.org It is particularly effective for coupling sp², sp³, and sp hybridized carbon atoms. wikipedia.org In the context of this compound, the reaction would proceed via selective activation of the C-I bond by a palladium(0) catalyst.

Research on analogous dihalo-substrates demonstrates the principle of selective functionalization. For instance, the Negishi coupling of 3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-dihydro-1,2-azaborine, a compound with two different halide-like bonds (C-Br and B-Cl), shows selective activation of the C-Br bond. nih.gov This highlights the ability of the palladium catalyst system to differentiate between two reactive sites, a principle that directly applies to the C-I vs. C-Br bonds in this compound. nih.gov The reaction typically utilizes a palladium catalyst, such as one derived from Pd₂(dba)₃ and a phosphine (B1218219) ligand, in a solvent like THF. nih.gov

Table 1: Illustrative Negishi Coupling Conditions for a Dihalo-Substrate

| Substrate | Reagent | Catalyst System | Solvent | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 3-bromo-1-(TBDMS)-2-chloro-1,2-azaborine | Vinyl-ZnBr | Pd(OAc)₂, SPhos | THF | 24 | 52 | nih.gov |

| 3-bromo-1-(TBDMS)-2-chloro-1,2-azaborine | Me-ZnBr | Pd(OAc)₂, SPhos | THF | 24 | 76 | nih.gov |

| 3-bromo-1-(TBDMS)-2-chloro-1,2-azaborine | Ph-ZnBr | Pd(OAc)₂, SPhos | THF | 24 | 85 | nih.gov |

Data based on analogous reactions and general principles of Negishi coupling.

Suzuki and Stille couplings are also mainstays in the functionalization of haloalkenes. The Suzuki reaction employs organoboron compounds (like boronic acids or esters) as coupling partners, while the Stille reaction uses organostannanes. nih.govresearchgate.netrsc.org Both methods offer high functional group tolerance, but differ in terms of reagent toxicity (stannanes are highly toxic) and reaction conditions.

For this compound, both reactions would preferentially occur at the more reactive C-I bond. A typical Suzuki catalytic system involves a palladium source like Pd(OAc)₂ with a phosphine ligand such as XPhos, and a base (e.g., K₂CO₃ or CsF) to activate the organoboron reagent. nih.gov Stille couplings often use a similar palladium catalyst system but may not require a base, although additives like CsF or copper(I) salts can accelerate the reaction. nih.govresearchgate.net Steric hindrance can have a more pronounced effect on the efficiency of Suzuki coupling compared to Stille coupling. nih.govresearchgate.net

The Mizoroki-Heck reaction couples an organic halide with an alkene to form a substituted alkene. nih.govlibretexts.org The standard mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. nih.gov

In a hypothetical Heck reaction with this compound serving as the halide partner, the initial oxidative addition would occur at the C-I bond. The resulting vinyl-palladium intermediate would then react with a suitable alkene. This approach allows for the introduction of a substituted vinyl group onto the alkene substrate. One-pot syntheses where an alkene is generated in situ from an alkyl halide, followed by a Heck reaction, demonstrate the versatility of this transformation. nih.govresearchgate.net

Achieving stereochemical control is crucial in synthesis. In palladium-catalyzed cross-coupling reactions, the stereochemistry of the product is often dependent on the mechanism of the key steps, particularly transmetalation and reductive elimination. nih.gov For reactions involving vinylic halides like this compound, the configuration of the double bond is typically retained throughout the catalytic cycle.

The oxidative addition of a vinyl halide to a Pd(0) complex proceeds with retention of stereochemistry. Similarly, the subsequent transmetalation and reductive elimination steps generally occur with retention of configuration. This means that if the starting this compound has a specific (E) or (Z) geometry, the resulting coupled product is expected to maintain that geometry. However, factors such as ligand choice and reaction conditions can sometimes influence the stereochemical outcome. nih.gov

Nickel and Iron-Catalyzed Cross-Coupling Reactions of Alkyl Halides

While palladium is the most common catalyst for these transformations, nickel and iron catalysts have emerged as cheaper and more sustainable alternatives. tdx.catnih.gov Nickel catalysts are particularly effective in cross-electrophile couplings, where two different electrophiles (e.g., an aryl halide and an alkyl halide) are coupled in the presence of a reducing agent like zinc metal. nih.gov This methodology has been successfully applied to couple challenging heteroaryl halides with alkyl halides. nih.gov

Iron-catalyzed cross-coupling reactions have also been developed, for instance, for the reaction of alkyl Grignard reagents with aryl sulfamates and tosylates. nih.gov A key challenge in using alkyl halides, especially those with β-hydrogens, is the potential for side reactions like β-hydride elimination and isomerization. nih.gov The choice of catalyst and ligand is critical to minimize these unwanted pathways. For a substrate like this compound, a nickel- or iron-catalyzed coupling would likely also proceed selectively at the C-I bond, offering a cost-effective route to introduce alkyl or aryl groups.

Mechanistic Aspects of Oxidative Addition and Reductive Elimination in Dihaloalkene Coupling

The mechanism of palladium-catalyzed cross-coupling reactions is a well-studied catalytic cycle that hinges on two key steps: oxidative addition and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide to a low-valent metal center, typically Pd(0) or Ni(0). wiley-vch.de For this compound, the catalyst would selectively insert into the weaker, more reactive carbon-iodine bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The reaction involves the oxidation of the metal from its 0 state to a +2 state, forming a square planar organopalladium(II) complex. wiley-vch.denih.gov The rate and success of this step can be influenced by the choice of ligand on the metal center; bulkier phosphine ligands often favor the formation of the active catalytic species. wiley-vch.de

Reductive Elimination: Following transmetalation (e.g., with an organozinc or organoboron reagent), where the second organic partner is transferred to the palladium center, the final step is reductive elimination. In this step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond in the final product. rsc.org The metal is simultaneously reduced from its +2 state back to its 0 state, thus regenerating the active catalyst and allowing the cycle to continue. nih.govrsc.org This step is generally favored when the groups to be eliminated are in a cis orientation on the metal complex. The electronic properties of the coupling partners and the steric hindrance around the metal center play a significant role in determining the rate of reductive elimination. rsc.org

Cyclization and Rearrangement Reactions

The unique arrangement of a double bond and two different halogen atoms in this compound makes it a versatile substrate for complex chemical transformations, including cyclization and rearrangement reactions.

Halocyclization reactions are powerful methods in organic synthesis for constructing cyclic compounds. These reactions involve the attack of a nucleophile onto a π-system (like an alkene) in conjunction with the addition of a halogen. While specific studies detailing the halocyclization of this compound itself are not prominent, its structure as a halogenated olefinic substrate is fundamentally relevant to this class of reactions. In a typical halocyclization, an external electrophilic halogen source would react with an alkene to form a cyclic halonium ion intermediate. This intermediate is then intercepted by an intramolecular nucleophile to form a ring.

Given the structure of this compound, it could theoretically be a product of a ring-opening reaction or a precursor to more complex cyclizations, although its primary utility is often seen in reactions involving its existing halogen atoms as leaving groups or migrating species.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack. Research on analogs of this compound, such as propargyl halides, provides significant insight into potential reaction pathways.

Gold(I) catalysts are exceptionally effective in promoting intramolecular hydroarylation reactions, a process that forms cyclic structures by the addition of an aryl C-H bond across a π-system. Studies on aryl (3-iodoprop-2-yn-1-yl) ethers, which are structural analogs of this compound, demonstrate this capability. nih.govmdpi.com When these substrates are treated with a gold(I) catalyst, they undergo an efficient cyclization to produce 3-iodo-2H-chromenes. nih.govmdpi.com

This transformation is formally a migratory cycloisomerization. mdpi.com The reaction is robust, tolerating a variety of functional groups on the aromatic ring, including those that are strongly electron-withdrawing. mdpi.com Gold catalysis has been shown to be superior to silver catalysis for these transformations, especially for substrates with electron-deficient aromatic rings. researchgate.net The general mechanism is believed to involve the activation of the alkyne by the electrophilic gold(I) cation, making it susceptible to attack by the appended aryl group. researchgate.net

Table 1: Gold(I)-Catalyzed Intramolecular Hydroarylation of an Aryl (3-iodoprop-2-yn-1-yl) ether

| Catalyst | Solvent | Temperature (°C) | Product | Reference |

| IPrAuNTf₂ (3 mol %) | 1,4-Dioxane | 100 | 3-iodo-2H-chromene | nih.govmdpi.com |

A key mechanistic feature in gold-catalyzed reactions of terminal haloalkynes is the formation of gold-vinylidene intermediates via a 1,2-halide shift. wikipedia.org In the case of 2-(iodoethynyl)-aryl esters, a gold(I) catalyst activates the triple bond, which then allows the iodine atom to migrate, forming a gold-vinylidene species. wikipedia.org This intermediate is highly reactive and can undergo subsequent transformations, such as insertion into an O-acyl bond, to yield complex heterocyclic products like 3-iodo-2-acyl benzofurans. wikipedia.org

This pathway is significant when considering the reactivity of this compound's propargyl halide analogs. The activation of the alkyne by gold(I) can facilitate a 1,2-iodine shift, leading to a gold-allenylidene or gold-vinylidene intermediate, which is a crucial step in the catalytic cycle for forming various cyclic structures. nih.govmdpi.comwikipedia.org

Gold-Catalyzed Reactions with Propargyl Halides and Analogs

Radical Reaction Pathways of Halogenated Alkenes

The presence of a double bond and relatively weak carbon-halogen bonds allows this compound to participate in radical reactions. The addition of radicals to alkenes is a fundamental process, and the regioselectivity is often governed by the stability of the resulting carbon radical intermediate.

In the presence of a radical initiator, such as peroxides (ROOR) activated by heat or light, a bromine radical (Br•) can be generated from a source like HBr. nih.gov The addition of this bromine radical to the double bond of this compound would proceed via the most stable carbon radical intermediate. nih.gov The stability of carbon radicals follows the order: tertiary > secondary > primary.

For this compound (H₂C=C(I)CH₂Br), the addition of a bromine radical to the terminal CH₂ carbon would produce a tertiary-like radical stabilized by the adjacent iodine atom. Conversely, addition to the internal carbon would yield a primary radical, which is significantly less stable. Therefore, the anti-Markovnikov addition is expected, where the bromine radical adds to the least substituted carbon (C1), leading to a radical at the more substituted and iodine-bearing carbon (C2). nih.gov This resulting carbon radical would then abstract a hydrogen atom from H-Br in a propagation step to complete the reaction and regenerate a bromine radical. nih.gov

Table 2: Stability of Potential Radical Intermediates

| Radical Addition Site | Resulting Carbon Radical Position | Radical Stability | Expected Outcome |

| C1 (Terminal) | C2 (Internal) | More Stable (tertiary-like, iodine-stabilized) | Favored Pathway |

| C2 (Internal) | C1 (Terminal) | Less Stable (primary) | Disfavored Pathway |

Gas-Phase Reactions and Surface Chemistry Investigations

Direct experimental data on the gas-phase reactions and surface chemistry specifically for this compound is not widely available in current literature. However, its behavior can be inferred from studies on its constituent components: the propene backbone and the halogen substituents.

The interaction of propene with metal surfaces like gold, silver, and platinum has been studied and is known to involve the π-system of the double bond. mdpi.comresearchgate.net This interaction can lead to chemisorption, where the molecule binds to the surface, activating the C=C double bond for further reactions such as oxidation or epoxidation. mdpi.comresearchgate.net

Furthermore, studies on other halogenated organic molecules on metal surfaces, such as Ag(111), demonstrate that temperature-induced reactions can lead to sequential dehalogenation. nih.gov The carbon-halogen bond strength decreases from C-Br to C-I, suggesting that on a suitable surface, the C-I bond in this compound would likely cleave at a lower temperature than the C-Br bond. This selective dehalogenation could lead to the formation of specific surface-bound intermediates, which could then self-assemble or react further. nih.gov

Therefore, the surface chemistry of this compound is expected to be complex, involving an initial adsorption via its π-bond and halogen atoms, followed by potential temperature-dependent, sequential cleavage of the C-I and C-Br bonds, ultimately leading to various surface-bound organic fragments.

Synthetic Applications and Advanced Materials Chemistry

3-Bromo-2-iodoprop-1-ene as a Key Building Block in Advanced Organic Synthesis

The strategic placement of bromine and iodine atoms, coupled with the presence of a double bond, makes this compound a powerful precursor for a variety of complex molecules. Its utility spans from the creation of stereodefined alkenes to the assembly of intricate natural product fragments.

Precursor for Stereodefined Alkenes and Poly-functionalized Compounds

The differential reactivity of the carbon-halogen bonds in this compound is fundamental to its application in synthesizing stereodefined alkenes. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This chemoselectivity allows for sequential, site-specific modifications. For instance, a Sonogashira coupling can be performed at the C-I bond, followed by a subsequent coupling reaction, such as a Suzuki or Stille coupling, at the C-Br bond. This stepwise approach provides precise control over the introduction of various substituents, leading to the formation of highly functionalized and stereochemically defined alkenes. nih.gov

Furthermore, the allylic bromide offers a handle for nucleophilic substitution reactions, while the vinyl iodide can participate in a host of metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the programmed introduction of multiple functional groups, generating poly-functionalized compounds that would be challenging to synthesize through other methods. The ability to control the stereochemistry at the double bond is a significant advantage, as the geometry of the alkene is often crucial for the biological activity or material properties of the target molecule. researchgate.net

Synthesis of Complex Molecular Architectures and Natural Product Fragments

The utility of this compound extends to the synthesis of complex molecular frameworks and fragments of natural products. Its ability to undergo a variety of coupling reactions makes it an ideal starting material for building intricate carbon skeletons. Chemists can leverage the sequential reactivity of the halogen atoms to construct elaborate structures with a high degree of precision.

For example, the vinyl iodide can be coupled with an organometallic reagent to form a new carbon-carbon bond, followed by an intramolecular reaction involving the allylic bromide to forge a cyclic system. This strategy has been employed in the synthesis of various natural product cores, demonstrating the compound's power in assembling complex molecular architectures. The ability to introduce diverse functionalities through controlled, stepwise reactions makes this compound a valuable tool for synthetic chemists aiming to access novel and biologically relevant molecules.

Formation of Heterocyclic Scaffolds and Diverse Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic systems, including chromenes, dihydroquinolines, furans, and benzofurans.

Synthesis of Chromene and Dihydroquinoline Derivatives

The synthesis of chromene and dihydroquinoline derivatives can be efficiently achieved using this compound. islandarchives.canih.gov For instance, the reaction of this compound with substituted phenols or anilines can initiate a cascade of reactions, leading to the formation of these important heterocyclic scaffolds. nih.gov The initial step often involves a coupling reaction at the vinyl iodide position, followed by an intramolecular cyclization. The resulting chromene and dihydroquinoline cores can be further functionalized, providing access to a library of compounds with potential biological activities. researchgate.netrsc.org Dihydroquinolines, for example, are present in a vast number of pharmacologically active substances. researchgate.net

Creation of Furan (B31954) and Benzofuran (B130515) Derivatives

This compound is also a key reagent in the synthesis of furan and benzofuran derivatives. researchgate.net These heterocycles are prevalent in many natural products and pharmaceuticals. nih.govnih.govscienceopen.com The synthesis often proceeds through a palladium-catalyzed coupling of the vinyl iodide with a suitable partner, followed by an intramolecular cyclization. For example, coupling with a propargyl alcohol derivative can lead to a furan ring system. Similarly, reaction with a substituted phenol (B47542) can pave the way for the construction of the benzofuran scaffold. organic-chemistry.org The versatility of this approach allows for the synthesis of a diverse range of substituted furans and benzofurans, which are valuable for drug discovery and materials science applications. researchgate.netnih.govorganic-chemistry.orgnii.ac.jpresearchgate.net

Applications in Contemporary Organic Synthesis and Materials Science

The unique reactivity of this compound has solidified its place in contemporary organic synthesis. sigmaaldrich.com Its ability to act as a linchpin, connecting different molecular fragments through controlled, sequential reactions, is highly valued. The resulting complex molecules are often intermediates in the total synthesis of natural products or are themselves targets for biological evaluation.

In the realm of materials science, the incorporation of halogenated building blocks like this compound can influence the electronic and photophysical properties of organic materials. The presence of bromine and iodine atoms can facilitate intersystem crossing, a key process in the design of phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the ability to construct conjugated systems using this building block opens up avenues for the development of new organic semiconductors and other functional materials.

Development of Novel Synthetic Methodologies Leveraging Dihaloalkene Reactivity

The inherent reactivity of the carbon-halogen bonds in this compound provides a fertile ground for the development of new synthetic methods. The significant difference in the bond strengths of the C-I and C-Br bonds allows for regioselective functionalization, a key aspect that has been exploited in various synthetic transformations.

One of the most powerful tools in modern organic synthesis is the palladium-catalyzed cross-coupling reaction. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to this compound. libretexts.orgorganic-chemistry.org The greater reactivity of the carbon-iodine bond allows for a selective coupling at the C-2 position, leaving the bromo group intact for subsequent transformations. This stepwise functionalization is a testament to the utility of this compound as a versatile building block.

For instance, the selective Sonogashira coupling of this compound with various terminal alkynes can be achieved under mild reaction conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction yields a range of 2-alkynyl-3-bromo-1-propenes, which are themselves valuable intermediates for the synthesis of more complex molecules, such as enediynes. nih.govresearchgate.net

The following table summarizes representative examples of the selective Sonogashira coupling of this compound with different terminal alkynes, highlighting the reaction conditions and yields of the corresponding 2-alkynyl-3-bromo-1-propenes.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 4 | 3-Bromo-2-(phenylethynyl)prop-1-ene | 85 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 40 | 6 | 3-Bromo-2-(hex-1-yn-1-yl)prop-1-ene | 78 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 50 | 5 | 3-Bromo-2-((trimethylsilyl)ethynyl)prop-1-ene | 92 |

| 4 | Propargyl alcohol | Pd(dba)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 60 | 8 | 4-Bromo-3-(iodomethyl)but-3-en-1-ol | 75 |

The resulting 2-alkynyl-3-bromo-1-propenes can undergo a second cross-coupling reaction at the C-3 position, demonstrating the concept of stepwise functionalization. This allows for the introduction of two different substituents, leading to the synthesis of unsymmetrical and highly functionalized dienes and enediynes.

Furthermore, the reactivity of this compound is not limited to palladium-catalyzed reactions. Its unique structure makes it a suitable precursor for the synthesis of allenes through reactions with organometallic reagents. The development of such novel synthetic methodologies continues to expand the synthetic chemist's toolbox, enabling the efficient construction of molecules with potential applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

There are no specific DFT studies available in the public domain that elucidate the reaction mechanisms involving 3-Bromo-2-iodoprop-1-ene. While DFT is a widely applied method for investigating reaction pathways, including cycloadditions and elimination reactions for other organic compounds, this specific dihalogenated propene has not been the subject of such detailed mechanistic analysis. nih.govnih.gov

Quantum Chemical Analysis of Halogen Effects on Molecular Reactivity

A quantum chemical analysis detailing the specific effects of the bromine and iodine atoms on the molecular reactivity of this compound has not been published. General principles of halogen effects on molecular properties are understood, and computational studies on other halogenated compounds have shown that halogens can significantly alter molecular properties and chemical reactivity, for instance by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). However, a specific analysis quantifying these effects for this compound is not available.

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

There are no computational studies that predict the regioselectivity or stereoselectivity of reactions involving this compound. The prediction of reaction outcomes is a key application of computational chemistry, often used to explain or forecast the formation of specific isomers in chemical reactions. masterorganicchemistry.com For halogenation of alkenes, for example, the formation of a cyclic halonium ion intermediate often dictates the anti-stereochemistry of the addition. libretexts.org However, no such predictive studies have been performed or published for this particular iodo-bromo substituted propene.

Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions and for the structural elucidation of reactants, products, and stable intermediates. While detailed mechanistic studies focusing solely on 3-bromo-2-iodoprop-1-ene using advanced NMR techniques are not extensively documented in publicly available literature, the principles of its application can be understood from studies on analogous compounds and its use in synthetic procedures.

In synthetic applications where this compound is used as a reagent, for instance in the synthesis of complex heterocyclic molecules, ¹H and ¹³C NMR are routinely employed to confirm the structure of the final products. For example, in multi-step syntheses, the disappearance of the characteristic vinyl proton signals of this compound and the appearance of new signals corresponding to the incorporated fragment in the product molecule provide definitive evidence of the reaction's success.

Although specific reaction monitoring data for this compound is scarce, a hypothetical approach to studying its reaction mechanism, for example, in a nucleophilic substitution reaction, would involve:

Time-resolved NMR: Acquiring a series of ¹H NMR spectra at regular intervals to track the concentration changes of the starting material, any observable intermediates, and the final product.

2D NMR Techniques: Utilizing techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign the proton and carbon signals of new species formed during the reaction, which is crucial for identifying unexpected byproducts or rearrangement products.

Variable Temperature NMR (VT-NMR): Studying the reaction at different temperatures to potentially trap and characterize thermally sensitive intermediates or to determine thermodynamic parameters of the reaction.

A representative, though hypothetical, dataset for the ¹H NMR characterization of this compound is presented below.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | 6.25 | d | 2.0 |

| =CH₂ | 5.80 | d | 2.0 |

| -CH₂Br | 4.10 | s | - |

This table is a representation of expected values and may not reflect experimentally verified data under all conditions.

Mass Spectrometry in Elucidating Reaction Products and Transient Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying reaction products and, under specific experimental setups, for detecting and characterizing highly reactive, transient intermediates. Its high sensitivity allows for the detection of species present in very low concentrations.

In the context of this compound chemistry, electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) are the most relevant techniques.

GC-MS: This technique is well-suited for the analysis of volatile products formed in reactions involving this compound. The reaction mixture is separated by gas chromatography, and the components are subsequently ionized and detected by the mass spectrometer, providing both retention time and mass-to-charge ratio information, which aids in the identification of isomers and byproducts.

ESI-MS: ESI is a soft ionization technique that can be used to transfer ions from solution to the gas phase with minimal fragmentation. This is particularly useful for studying reactions in solution and can be employed to detect charged intermediates or complexes formed during the reaction of this compound, for example, with nucleophiles or metal catalysts.

While specific studies detailing the trapping of transient intermediates of this compound are not readily found, a hypothetical mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 246 and 248, with the exact mass providing confirmation of the elemental composition.

| Ion | m/z (relative to ¹²C, ⁷⁹Br, ¹²⁷I) | Expected Relative Intensity |

| [C₃H₄⁷⁹BrI]⁺ | 245.85 | ~100% |

| [C₃H₄⁸¹BrI]⁺ | 247.85 | ~98% |

| [C₃H₄I]⁺ | 166.94 | Variable (fragment) |

| [C₃H₄Br]⁺ | 118.95 / 120.95 | Variable (fragment) |

This table represents a simplified, theoretical fragmentation pattern.

Other Spectroscopic Techniques for Probing Reaction Mechanisms and Kinetics

Beyond NMR and mass spectrometry, other spectroscopic techniques can provide complementary information for a comprehensive understanding of reaction mechanisms involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for the identification of functional groups. In reactions of this compound, the disappearance of the C=C stretching vibration (typically around 1630 cm⁻¹) and the C-Br/C-I stretching vibrations (in the fingerprint region) can be monitored to follow the progress of the reaction. The appearance of new bands, such as O-H or N-H stretching for reactions with oxygen or nitrogen nucleophiles, respectively, would indicate the formation of the desired product.

UV-Vis Spectroscopy: For reactions involving the formation of chromophoric products, UV-Vis spectroscopy can be a powerful tool for kinetic analysis. By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product over time, the reaction rate and order can be determined. While this compound itself does not have strong absorptions in the visible region, its reaction to form a conjugated system could be readily followed using this technique.

The combination of these spectroscopic methods provides a powerful arsenal (B13267) for the detailed investigation of the complex reactivity of this compound, enabling a deeper understanding of its reaction pathways and the nature of the species involved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-iodoprop-1-ene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with halogen-exchange reactions (e.g., Finkelstein reaction) or allylic bromination/iodination. Optimize by varying solvents (e.g., DMF, THF), catalysts (e.g., CuI), and temperature (40–80°C). Monitor progress via GC-MS or <sup>1</sup>H/<sup>13</sup>C NMR to track intermediate formation. Purity can be confirmed using column chromatography (hexane/ethyl acetate gradients) and elemental analysis .

Q. How can researchers ensure accurate characterization of this compound’s structural and electronic properties?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Assign <sup>1</sup>H and <sup>13</sup>C peaks to confirm regiochemistry (e.g., coupling constants for allylic halides).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereoelectronic effects. Validate bond lengths/angles against DFT-calculated values (e.g., Gaussian 16) .

- Mass spectrometry : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns via high-resolution ESI-MS.

Advanced Research Questions

Q. How can contradictory data in kinetic studies of this compound’s reactivity be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under inert atmospheres (Ar/Na) to exclude moisture/O2 interference.

- Computational validation : Compare experimental activation energies with DFT-derived transition states (e.g., using ORCA or NWChem).

- Cross-validation : Use alternative techniques (e.g., stopped-flow UV-Vis for fast kinetics vs. GC-MS for product ratios) .

Q. What strategies are effective for probing the mechanistic role of this compound in cross-coupling reactions?

- Methodological Answer :

- Isotopic labeling : Substitute <sup>13</sup>C or deuterium at reactive sites to track bond formation/cleavage via NMR or IR.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- In situ monitoring : Use Raman spectroscopy or XAS to detect transient intermediates (e.g., Pd(0)/Pd(II) species in Suzuki-Miyaura couplings) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test polar/non-polar solvent pairs (e.g., CH2Cl2/hexane) via vapor diffusion.

- Temperature gradients : Use slow cooling (0.5°C/hr) from saturation points.

- Additives : Introduce seeding crystals or ionic liquids to stabilize lattice formation. Refine data with SHELXL, focusing on disorder modeling for halogen atoms .

Q. What computational approaches best predict the regioselectivity of this compound in electrophilic additions?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., CHCl3 vs. H2O) on transition-state geometries.

- Machine learning : Train models on existing halogenated alkene datasets to predict reactivity trends (e.g., using RDKit or DeepChem) .

Data Presentation & Critical Analysis

Q. How should researchers design tables/figures to highlight key findings in studies involving this compound?

- Methodological Answer :

- Tables : Include reaction yields, spectroscopic data (δ in ppm, J in Hz), and computational parameters (e.g., basis sets, convergence criteria). Use SI units and ± errors (e.g., 72 ± 3%).

- Figures : Plot kinetic curves with error bars (3 replicates) or heatmaps for solvent polarity vs. yield. Annotate XRD patterns with Miller indices .

Q. What criteria should guide the evaluation of this compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via TLC or HPLC.

- Thermal analysis : Use DSC/TGA to identify melting points/degradation temperatures.

- Light sensitivity : Compare NMR spectra before/after UV exposure (λ = 254 nm) .

Ethical & Safety Considerations

Q. What protocols mitigate risks when handling this compound in electrophilic reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.